molecular formula C18H18N4O3S3 B2523600 N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1097616-61-9

N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No.: B2523600
CAS No.: 1097616-61-9
M. Wt: 434.55
InChI Key: ZPAFANLGWZALLJ-UHFFFAOYSA-N
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Description

N-(4-(pyridin-4-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C18H18N4O3S3 and its molecular weight is 434.55. The purity is usually 95%.
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Scientific Research Applications

Mycobacterium tuberculosis GyrB Inhibitors

A study conducted by Jeankumar et al. (2013) developed a series of compounds related to the chemical structure of interest, focusing on their potential as inhibitors of Mycobacterium tuberculosis GyrB ATPase. These compounds demonstrated significant activity against Mycobacterium tuberculosis and were non-toxic in the tested concentrations (Jeankumar et al., 2013).

Rho Kinase Inhibitor for CNS Disorders

Wei et al. (2016) described the synthesis of a structurally related compound, used as a Rho kinase inhibitor. This compound is under investigation for the treatment of central nervous system disorders. The study detailed a scalable and facile process for its preparation (Wei et al., 2016).

Antibacterial and Antifungal Activities

Research by Sowmya et al. (2018) explored the synthesis of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides, which are structurally related. These compounds showed potential antibacterial activity against Bacillus subtilis and antifungal activity against Aspergillus niger (Sowmya et al., 2018).

Glycine Transporter 1 Inhibitor

A study by Yamamoto et al. (2016) involved a compound structurally similar to the chemical of interest, which acted as a potent Glycine Transporter 1 (GlyT1) inhibitor. This compound showed potential in increasing the cerebrospinal fluid concentration of glycine in rats, suggesting its application in neurological disorders (Yamamoto et al., 2016).

Anti-Angiogenic and DNA Cleavage Activities

Kambappa et al. (2017) synthesized N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which showed significant anti-angiogenic and DNA cleavage activities. These properties suggest potential applications in cancer therapy (Kambappa et al., 2017).

PCSK9 mRNA Translation Inhibitors

Londregan et al. (2018) identified a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as inhibitors of PCSK9 mRNA translation. These compounds have improved potency and safety profiles, suggesting their application in cholesterol management (Londregan et al., 2018).

Hypoglycemic Agents Activating GK and PPARγ

Song et al. (2011) synthesized N-(pyrimidin-4-yl)thiazol-2-amine derivatives, demonstrating their potential as dual-acting hypoglycemic agents. These compounds activated both glucokinase (GK) and PPARγ, showing efficacy in reducing glucose levels in mice (Song et al., 2011).

Properties

IUPAC Name

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S3/c23-17(21-18-20-14(12-27-18)13-6-8-19-9-7-13)15-4-1-2-10-22(15)28(24,25)16-5-3-11-26-16/h3,5-9,11-12,15H,1-2,4,10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAFANLGWZALLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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